5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJURUFKDHCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Condensation Catalyzed by DABCO
- Method: A one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported for synthesizing 3,4-dihydro-2H-1,4-benzothiazine derivatives, including brominated analogs.
- Reactants: 2-aminothiophenol, an α-bromo carbonyl compound (such as bromopyruvic acid or ester), and a suitable aldehyde or ketone.
- Conditions: Mild reaction conditions, often at room temperature or slightly elevated temperatures.
- Yields: Good to excellent yields (typically >70%).
- Mechanism: Involves nucleophilic attack of the thiol group on the α-bromo carbonyl, followed by intramolecular cyclization to form the benzothiazine ring.
Bromination of Preformed Benzothiazine Derivatives
- Method: Bromination of 3,4-dihydro-2H-1,4-benzothiazine derivatives at the 5-position using bromine or N-bromosuccinimide (NBS) in suitable solvents.
- Conditions: Typically carried out under acidic or neutral conditions, sometimes with a catalyst or under reflux.
- Yields: Moderate to high yields depending on the substrate and reaction time.
- Notes: This method allows late-stage functionalization to introduce the bromine substituent selectively.
Coupling of 2-Aminothiophenol with Bromopyruvic Acid or Esters
- Method: Direct condensation of 2-aminothiophenol with bromopyruvic acid or its esters to form the benzothiazine ring with a bromine substituent already present on the α-carbonyl compound.
- Conditions: Reaction performed in dry ether or other aprotic solvents at low temperatures (0 °C) to room temperature.
- Yields: Good yields reported (up to 75%).
- Challenges: High reactivity of bromopyruvic acid derivatives can complicate coupling with amino acids or other nucleophiles.
Green Chemistry and Microwave-Assisted Syntheses
- Method: Use of solvent-free conditions, microwave irradiation, or heterogeneous catalysis (e.g., basic alumina) to accelerate the cyclocondensation of 2-aminothiophenols with β-keto esters or diketones, including brominated substrates.
- Yields: High yields (69–96%) achieved in short reaction times (minutes).
- Advantages: Eco-friendly, energy-efficient, and scalable.
Detailed Reaction Conditions and Yields
| Preparation Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| DABCO-catalyzed one-pot three-component reaction | 2-aminothiophenol, α-bromo carbonyl, aldehyde | DABCO, mild temperature | Few hours | 70–90 | Efficient, mild, good substrate scope |
| Bromination of benzothiazine derivatives | Preformed benzothiazine | Br2 or NBS, acidic or neutral solvent | Several hours | 60–85 | Selective bromination at 5-position |
| Condensation with bromopyruvic acid/esters | 2-aminothiophenol + bromopyruvic acid/ester | Dry ether, 0 °C to RT | 4–8 hours | ~75 | Direct incorporation of bromine, sensitive to reaction conditions |
| Microwave-assisted solvent-free cyclocondensation | 2-aminothiophenol + β-keto esters/diketones | Microwave irradiation, basic alumina | 6–11 minutes | 69–85 | Rapid, green chemistry approach |
| Coupling with amino acid derivatives (linear synthesis) | Pyruvic acid-amino acid amides + bromination | Br2/acetic acid, reflux, then cyclization | 8–24 hours | 50–75 | Multi-step, allows amino acid conjugation, moderate yields |
Mechanistic Insights
- The key step in the preparation involves nucleophilic attack of the thiol group of 2-aminothiophenol on an α-bromo carbonyl compound, forming a thioether intermediate.
- Intramolecular cyclization occurs to close the benzothiazine ring.
- In some methods, oxidative dimerization or isomerization steps have been observed, influencing product stability and yield.
- Catalysts like DABCO facilitate the condensation by activating the carbonyl group and stabilizing intermediates.
- Microwave and ultrasound irradiation enhance reaction rates by providing energy directly to reactants, reducing reaction times significantly.
Research Findings and Comparative Analysis
- The DABCO-catalyzed one-pot method is highly efficient and versatile, suitable for synthesizing a variety of substituted benzothiazines including 5-bromo derivatives.
- Bromination post-cyclization provides a flexible route for late-stage functionalization but may require careful control to avoid over-bromination or side reactions.
- Direct condensation with bromopyruvic acid esters is straightforward but sensitive to reaction conditions due to the reactivity of the brominated carbonyl compound.
- Green chemistry approaches using microwave or solvent-free conditions offer sustainable alternatives with excellent yields and reduced reaction times.
- Coupling with amino acid derivatives expands the utility of benzothiazine compounds in medicinal chemistry but involves more complex multi-step syntheses.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| DABCO-catalyzed one-pot | Mild, efficient, broad substrate scope | High yields, simple procedure | Requires catalyst availability |
| Bromination post-synthesis | Selective bromination at 5-position | Late-stage modification | Possible side reactions |
| Direct condensation | Incorporates bromine early | Straightforward synthesis | Sensitive to reaction conditions |
| Microwave/solvent-free | Rapid, eco-friendly | Short reaction time, green | Requires specialized equipment |
| Amino acid coupling | Functionalization with biomolecules | Expands biological relevance | Multi-step, moderate yields |
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms underlying these reactions often involve nucleophilic substitutions and subsequent cyclizations. For instance, in the DABCO-catalyzed reactions, the nucleophilic attack by amines or thiols on electrophilic centers in the thiazine structure leads to the formation of new derivatives.
Functionalization Reactions
5-Bromo-3,4-dihydro-2H-benzo[b] thiazine can undergo various functionalization reactions:
-
Alkylation : The compound can react with alkyl halides in the presence of bases such as potassium carbonate to yield alkylated products.
-
Aryl Substitution : Aryl groups can be introduced via Suzuki or Heck coupling reactions using appropriate coupling partners.
Table 2: Functionalization Reactions
| Reaction Type | Reagents Used | Product Type |
|---|---|---|
| Alkylation | Alkyl halide + K₂CO₃ | Alkylated thiazine derivatives |
| Aryl substitution | Boronic acid + Pd catalyst | Aryl-substituted derivatives |
Antimicrobial Activity
Studies have shown that certain derivatives demonstrate significant antimicrobial activity against a range of pathogens. This has led to further investigation into their potential as therapeutic agents.
Anticancer Potential
Some synthesized derivatives have been evaluated for anticancer properties in vitro and in vivo. The mechanism often involves apoptosis induction in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine has the chemical formula C₈H₈BrNS. Its structure features a fused benzene and thiazine ring, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom at the 5-position enhances its electrophilic character, making it a suitable candidate for further chemical modifications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi, positioning them as potential candidates for developing new antimicrobial agents .
Anticancer Properties
The benzothiazine scaffold has been recognized for its anticancer potential. Derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. For example, studies have demonstrated that certain modifications to the benzothiazine structure can enhance cytotoxicity against specific cancer cell lines .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its derivatives are often utilized in the design of new pharmaceuticals targeting diseases such as cancer and bacterial infections . The ability to modify the thiazine ring allows researchers to tailor compounds for improved efficacy and selectivity.
Peptidomimetics
Recent research has explored the use of this compound as a scaffold for constructing peptidomimetics. These compounds mimic peptide structures while providing enhanced stability and bioavailability. This application is particularly relevant in developing inhibitors for viral proteases, such as those targeting SARS-CoV-2 .
Analytical Chemistry
This compound is also employed in analytical chemistry as a reagent for detecting various analytes due to its unique spectroscopic properties. Its derivatives can act as fluorescent probes or chromophores in biochemical assays .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[b][1,4]oxazine Derivatives
Example : 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine ()
- Structural Difference : Replacing sulfur with oxygen in the 1,4-thiazine/oxazine ring.
- Impact: Electronic Properties: The oxygen atom in oxazines reduces electron density compared to sulfur in thiazines, altering redox potentials and conjugation . Reactivity: Oxazines are less nucleophilic at the heteroatom, affecting their participation in cross-coupling reactions. Applications: Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate () is used in drug intermediates, whereas thiazines are prioritized for electronic materials .
Annulated Thiazines (Dithieno and Bisbenzothieno Derivatives)
Example: Dithieno[1,4]thiazines ()
- Structural Difference : Additional thiophene rings fused to the thiazine core.
- Impact :
- Electronic Properties : Extended π-systems enhance absorption/emission wavelengths and lower HOMO-LUMO gaps, outperforming simple benzo[b]thiazines in optoelectronic applications .
- Synthetic Flexibility : Annulated thiazines require multi-step syntheses, while 5-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is more accessible for functionalization .
Antimicrobial and Anticancer Derivatives
Examples :
Comparison with Triazine and Thiadiazole Analogs
Examples :
- Structural Differences :
- Thiadiazoles and triazines lack the fused benzene ring, reducing aromatic stabilization.
- Reactivity : Bromine in triazines undergoes efficient Suzuki-Miyaura cross-coupling, whereas thiazines require optimized catalysts due to sulfur coordination .
Physicochemical and Electronic Properties
Substituent Position Effects
Spectroscopic Characteristics
- UV-Vis and Fluorescence: Benzo[b][1,4]thiazines absorb in the 300–400 nm range, with bromine causing a red shift compared to non-halogenated analogs. Annulated thiazines () show broader absorption bands due to extended conjugation .
Cross-Coupling Reactions
Pharmaceutical Intermediates
- Role in Drug Design : this compound serves as a precursor for antidepressants and antimicrobial agents, while oxazine analogs () are used in dual 5-HT6/GABA-A receptor modulators .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Electronic Properties of Selected Compounds
Biological Activity
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a fused benzene and thiazine ring structure with the chemical formula C₈H₈BrNS. The presence of the bromine atom at the 5-position of the thiazine ring is significant for its biological activity. The structural characteristics suggest potential interactions with various biological targets, leading to a range of pharmacological effects.
Biological Activities
Research indicates that derivatives of this compound exhibit several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. It has shown effectiveness in inhibiting the growth of pathogens such as Aspergillus niger and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL .
- Anticancer Effects : The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, at concentrations of 20 µM, it induced apoptosis in pancreatic tumor cells, suggesting a cytostatic rather than a cytotoxic effect . This indicates potential utility in cancer therapeutics.
- Anticonvulsant Activity : Some studies indicate that thiazine derivatives can act as effective anticonvulsants in animal models. This highlights their potential in treating neurological disorders .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nucleophilic Substitution : This involves the reaction of brominated phenolic compounds with thiourea derivatives under acidic conditions.
- Cyclization Reactions : The compound can also be synthesized via cyclization of appropriate precursors involving both aromatic and aliphatic components .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its antimicrobial and anticancer properties warrant additional studies to explore its therapeutic potential fully. Future research should focus on elucidating the mechanisms underlying its biological effects and optimizing its pharmacological profile for clinical applications.
The exploration of this compound's derivatives could also lead to the discovery of new agents with enhanced efficacy and reduced toxicity. Given the structural diversity within benzothiazine derivatives, there is substantial scope for innovation in drug development based on this scaffold.
Q & A
Q. What are the established synthetic routes for 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine, and how is the bromine moiety typically introduced?
Methodological Answer: The synthesis often involves cyclocondensation of precursors like 2-aminothiophenol derivatives with carbonyl compounds to form the thiazine core. Bromination is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄ or DMF). For example, bromination of the parent thiazine scaffold at the 5-position can proceed via radical or electrophilic mechanisms, with reaction conditions optimized for regioselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR, mass spectrometry (MS), and HPLC (>95% purity) are standard .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., dihydrothiazine protons at δ 3.5–4.5 ppm; aromatic protons split by bromine’s deshielding effect). ¹³C NMR confirms the bromine-substituted carbon (typically δ 110–120 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₈BrNS requires m/z ≈ 230.96) .
- HPLC with UV detection : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Q. What are the known biological activities of thiazine derivatives, and how might the bromine substituent influence these properties?
Methodological Answer: Thiazines exhibit antibacterial, anti-inflammatory, and cannabinoid receptor agonist activities . The bromine atom enhances electrophilicity, potentially improving binding to biological targets (e.g., enzyme active sites) via halogen bonding. For example, brominated thiazines may show enhanced antibacterial efficacy against Gram-positive strains compared to non-halogenated analogs. Initial screening involves in vitro assays like MIC (Minimum Inhibitory Concentration) testing and receptor-binding studies .
Advanced Research Questions
Q. How can researchers optimize the bromination step to improve yield and regioselectivity?
Methodological Answer: Key strategies include:
- Catalyst selection : Lewis acids like FeCl₃ or I₂ can direct bromination to the para position of the aromatic ring .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) favor electrophilic bromination, while non-polar solvents (CCl₄) may reduce side reactions .
- Temperature control : Lower temperatures (0–25°C) minimize over-bromination. Monitoring via TLC or in situ FTIR helps track reaction progress.
Yields >80% are achievable with 1.2 equiv. NBS and 24-hour reaction times .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent antibacterial results)?
Methodological Answer: Discrepancies may arise from:
- Strain specificity : Test against a broader panel of bacterial strains (e.g., S. aureus vs. E. coli) .
- Assay conditions : Standardize inoculum size, culture medium (e.g., Mueller-Hinton agar), and incubation time.
- Compound stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- SAR studies : Compare activity of brominated vs. non-brominated analogs to isolate the substituent’s role .
Q. What strategies are effective for designing derivatives of this compound to enhance pharmacological properties?
Methodological Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the bromine site (e.g., biaryl groups for improved lipophilicity) .
- Scaffold hopping : Replace the thiazine core with oxazine or diazine moieties while retaining the bromine for halogen bonding .
- Prodrug design : Esterify the dihydrothiazine NH group to enhance bioavailability .
Q. How can computational methods guide the study of this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to targets like PARP1 or cannabinoid receptors using software (AutoDock Vina) and crystal structures (PDB: 4UND) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal modifications .
- DFT calculations : Analyze bromine’s role in stabilizing transition states during enzymatic interactions .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at −20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light sensitivity : UV-vis spectroscopy indicates degradation under UV light; use amber vials for storage .
- Hydrolytic stability : Incubate in buffers (pH 2–12) and monitor via HPLC; degradation is minimal at pH 4–8 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
